5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety, a furan ring, and an isoxazole carboxamide group. The combination of these functional groups endows the compound with unique chemical and biological properties, making it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
Compounds containingdiketopyrrolopyrrole (DPP) and furan are often used in the preparation of donor–acceptor polymers for organic electronics . These polymers are active semiconductors, suggesting that the compound might interact with electronic systems.
Mode of Action
It’s known that dpp-furan-containing building blocks are used to form new donor–acceptor copolymers . These copolymers can cause shifts in the absorption spectra and slight reductions of the highest occupied molecular orbital (HOMO) energy level .
Biochemical Pathways
The use of dpp-furan-containing building blocks in the formation of new donor–acceptor copolymers suggests that the compound might be involved in theelectron transfer processes within organic electronic systems .
Pharmacokinetics
The high hole mobility of similar compounds suggests that they might have good bioavailability in organic electronic systems .
Result of Action
The compound’s action results in the formation of new donor–acceptor copolymers with high hole mobility . These copolymers show very high hole mobility up to 1.54 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact organic thin film transistors .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the performance of the resulting organic photovoltaic (OPV) devices can be affected by the standard AM1.5 solar illumination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propyl moiety.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cycloaddition reaction involving a nitrile oxide intermediate and an alkyne or alkene.
Coupling with the Furan Ring: The final step involves coupling the furan ring to the isoxazole carboxamide through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Isoxazole derivatives: Compounds containing the isoxazole ring are known for their diverse biological activities and are used in various therapeutic applications.
Furan derivatives: Furan-containing compounds are widely studied for their chemical and biological properties.
Uniqueness
5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(14-12-16(25-21-14)15-5-2-11-24-15)20-8-3-9-22-10-6-13-4-1-7-19-17(13)22/h1-2,4-7,10-12H,3,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCWMJESRXMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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